molecular formula C17H20N2O B2364408 (E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide CAS No. 1181484-81-0

(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide

Cat. No.: B2364408
CAS No.: 1181484-81-0
M. Wt: 268.36
InChI Key: OYHRPTSTHGFCFJ-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a cyclopentyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent.

    Introduction of the cyclopentyl group: This step often involves a cyclization reaction.

    Attachment of the dimethylphenyl group: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-12-7-8-14(9-13(12)2)10-15(11-18)17(20)19-16-5-3-4-6-16/h7-10,16H,3-6H2,1-2H3,(H,19,20)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHRPTSTHGFCFJ-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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